molecular formula C19H23ClN4O2S B14988330 N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide

Cat. No.: B14988330
M. Wt: 406.9 g/mol
InChI Key: VGWUPEXZQKOIEE-UHFFFAOYSA-N
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Description

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone ring, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylthiourea with an appropriate α-halo ketone under Hantzsch thiazole synthesis conditions . The reaction is usually carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C19H23ClN4O2S/c1-4-12(5-2)17(26)21-19-23-22-18(27-19)13-8-16(25)24(10-13)14-7-6-11(3)15(20)9-14/h6-7,9,12-13H,4-5,8,10H2,1-3H3,(H,21,23,26)

InChI Key

VGWUPEXZQKOIEE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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